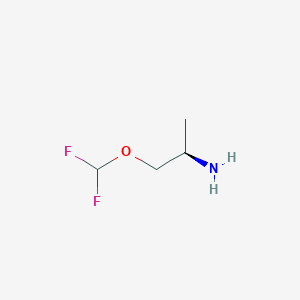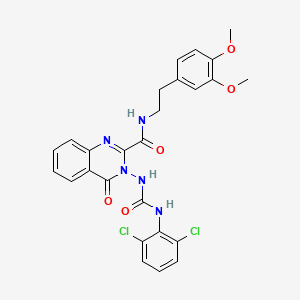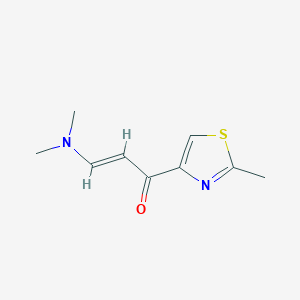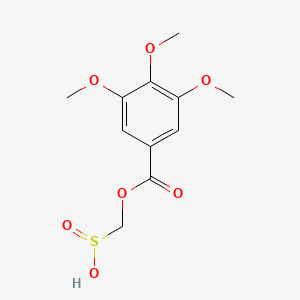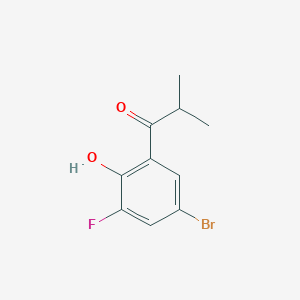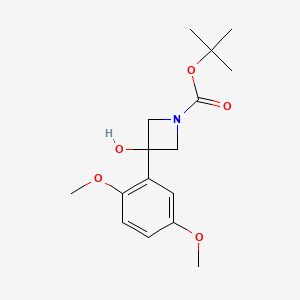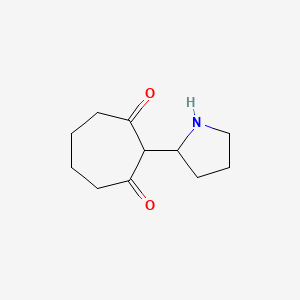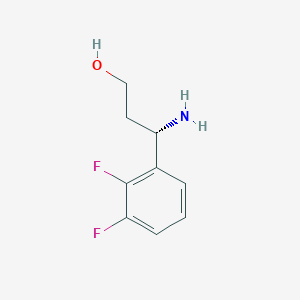
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: is a chiral compound that features an amino group and a hydroxyl group on a three-carbon chain, with two fluorine atoms attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,3-difluorobenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or activating them.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with fluorine atoms at different positions.
(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: Another isomer with fluorine atoms at different positions.
(3S)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
- The specific positioning of the fluorine atoms in (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol may result in unique interactions with biological targets, potentially leading to different biological activities compared to its isomers or analogs.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1 |
InChI-Schlüssel |
UCCMLMIJLWCYFP-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
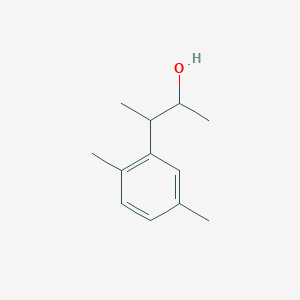
![1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13060781.png)
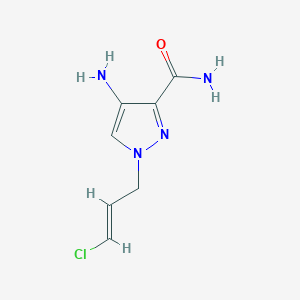
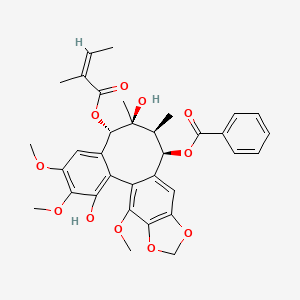
![2-[(But-3-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13060793.png)
